Biotinamide

Description

Biotinamide is a natural product found in Apis cerana with data available.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c11-8(14)4-2-1-3-7-9-6(5-16-7)12-10(15)13-9/h6-7,9H,1-5H2,(H2,11,14)(H2,12,13,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLVBMBRLSCJAI-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219349 | |

| Record name | Biotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6929-42-6 | |

| Record name | Biotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6929-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of Biotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinamide, the amide derivative of biotin (Vitamin H), is a vital tool in a multitude of life science research and biotechnological applications. Its robust and highly specific interaction with avidin and streptavidin forms the cornerstone of numerous detection, purification, and labeling methodologies. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on the experimental protocols for its synthesis and use in affinity-based techniques.

Chemical Structure and Identification

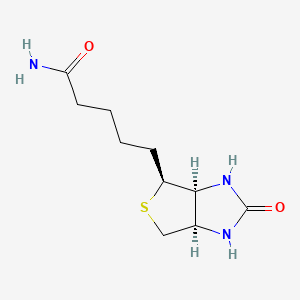

This compound is structurally characterized by the fusion of a ureido ring with a tetrahydrothiophene ring, appended with a pentanamide side chain. This structure is fundamental to its biological activity and its utility in biochemical assays.

Table 1: Chemical Identifiers of this compound [1][2]

| Identifier | Value |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide |

| SMILES | C1[C@H]2--INVALID-LINK--CCCCC(=O)N">C@@HNC(=O)N2 |

| CAS Number | 6929-42-6 |

| Molecular Formula | C10H17N3O2S |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 243.33 g/mol | [2] |

| Melting Point | ~243-244 °C (estimated based on biotin anilide) | [3] |

| Solubility | - Water: Slightly soluble.[4][5]- DMSO: Soluble (up to ~50 mg/mL for biotin).[6]- DMF: Soluble.[7]- Ethanol: Slightly soluble (~80 mg/100 mL at 25°C for biotin).[4][8] | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of biotin acid chloride with an appropriate amine source. The following protocol is adapted from established methods for the synthesis of N-biotinyl amino acid derivatives.[3]

Materials:

-

Biotin

-

Thionyl chloride

-

Ammonia solution (or an appropriate amine)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Biotin Acid Chloride:

-

In a fume hood, dissolve biotin in an excess of thionyl chloride at room temperature.

-

Stir the solution until the biotin is completely dissolved.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crystalline biotin acid chloride.

-

-

Amidation Reaction:

-

Dissolve the freshly prepared biotin acid chloride in an anhydrous solvent such as dichloromethane.

-

Slowly add a solution of ammonia (or the desired amine) to the biotin acid chloride solution with constant stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

-

Protein Biotinylation using this compound Derivatives

This compound derivatives, such as those activated with an N-hydroxysuccinimide (NHS) ester, are commonly used to label proteins and other biomolecules containing primary amines.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-activated this compound derivative

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Preparation of Reagents:

-

Dissolve the protein to be labeled in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

-

Immediately before use, prepare a stock solution of the NHS-activated this compound derivative in anhydrous DMSO or DMF (e.g., 10-50 mM).

-

-

Biotinylation Reaction:

-

Add the NHS-Biotinamide stock solution to the protein solution to achieve a 10-20 fold molar excess of the biotinylation reagent over the protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

Remove the excess, unreacted biotinylation reagent and by-products using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Visualizations

Synthesis of this compound Workflow

Caption: General workflow for the synthesis of this compound.

Affinity Chromatography using Biotinylated Molecules

References

- 1. This compound | C10H17N3O2S | CID 83831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H17N3O2S | CID 83831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. usbio.net [usbio.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 生物素 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Biotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Biotinamide, a fundamental building block in bioconjugation and labeling technologies. The protocols detailed herein focus on the efficient coupling of biotin to a primary amine, exemplified by the synthesis of N-(2-aminoethyl)this compound, and subsequent purification to achieve high-purity material suitable for demanding research and development applications.

Introduction

Biotin, a water-soluble B vitamin, exhibits an extraordinarily strong and specific interaction with avidin and streptavidin proteins. This high-affinity binding is widely exploited in a vast array of biological assays and purification systems. The covalent attachment of biotin to molecules of interest, a process known as biotinylation, is most commonly achieved by forming a stable amide bond between the carboxylic acid of biotin and a primary amine on the target molecule. To facilitate this reaction, the carboxyl group of biotin is typically activated, often as an N-hydroxysuccinimide (NHS) ester. This guide will focus on the synthesis of a simple this compound through the reaction of Biotin-NHS ester with a model amine, followed by detailed purification protocols.

Synthesis of this compound

The synthesis of this compound is generally achieved through the nucleophilic acyl substitution reaction between an amine-reactive biotin derivative, such as Biotin-NHS ester, and a primary amine. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, which results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient in a pH range of 7.2 to 8.5, where the primary amine is sufficiently deprotonated and thus more nucleophilic.[1]

Chemical Reaction Pathway

The overall chemical transformation for the synthesis of N-(2-aminoethyl)this compound is depicted below.

Caption: Synthesis of N-(2-aminoethyl)this compound.

Experimental Protocol: Synthesis of N-(2-aminoethyl)this compound

This protocol describes the synthesis of N-(2-aminoethyl)this compound by reacting Biotin-NHS with an excess of ethylenediamine.

Materials:

-

Biotin-NHS (N-Hydroxysuccinimide ester of biotin)

-

Ethylenediamine

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution of Reactants:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve Biotin-NHS ester (1.0 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve ethylenediamine (10 equivalents) in anhydrous DMF. To this solution, add triethylamine (2 equivalents).[1]

-

-

Reaction:

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 9:1 v/v) with ninhydrin staining to visualize the amine-containing compounds.[1]

-

-

Work-up:

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Redissolve the residue in a mixture of DCM and a small amount of MeOH.[2]

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Table 1: Reactant Quantities for this compound Synthesis

| Reagent | Molar Equivalents | Purpose |

| Biotin-NHS | 1.0 | Biotin source with activated carboxyl group |

| Ethylenediamine | 10 | Amine source, used in excess to favor mono-substitution |

| Triethylamine | 2.0 | Base to deprotonate the amine and neutralize acidic byproducts |

| Anhydrous DMF | - | Reaction solvent |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products such as N-hydroxysuccinimide, and any di-substituted side products. Common purification methods for small molecule biotinamides include flash column chromatography and recrystallization.

Experimental Workflow: Synthesis and Purification

The overall workflow from synthesis to the purified product is illustrated below.

Caption: Workflow for this compound Synthesis and Purification.

Experimental Protocol: Purification by Flash Column Chromatography

Materials:

-

Silica gel

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Glass column

-

Eluent reservoir

-

Fraction collector or test tubes

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM) and carefully pack the column.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity. A gradient of 0% to 20% methanol in dichloromethane is typically effective.[1]

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

-

Experimental Protocol: Purification by Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[3]

Materials:

-

Suitable solvent or solvent system (e.g., lower alkyl alcohol and glacial acetic acid, or water and a lower alkyl alcohol)[4]

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Ice bath

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

Solvent Selection:

-

Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.[5]

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[6]

-

-

Cooling and Crystallization:

-

Crystal Collection:

-

Collect the crystals by vacuum filtration using a Buchner funnel.[6]

-

Wash the crystals with a small amount of cold solvent.

-

-

Drying:

-

Dry the purified crystals under vacuum.

-

Table 2: Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages |

| Flash Column Chromatography | Differential partitioning of compounds between a stationary and mobile phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent. |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures.[3] | Can yield very pure crystalline product, cost-effective. | Requires finding a suitable solvent, potential for product loss in the mother liquor. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Table 3: Analytical Methods for this compound Characterization

| Method | Purpose | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | The ¹H-NMR spectrum should show characteristic peaks for the biotin and the amine moiety, with appropriate integrations.[7] |

| Mass Spectrometry (MS) | Determination of molecular weight to confirm identity. | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of the this compound.[1][8] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram indicates high purity. Retention time can be used for identification against a standard.[9][10] |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The presented protocols, tables, and diagrams offer a practical resource for researchers and professionals engaged in bioconjugation, drug development, and diagnostics. The successful synthesis of high-purity this compound is a critical first step for its subsequent application in various scientific disciplines. Careful execution of the described experimental procedures and rigorous characterization of the final product will ensure the reliability and reproducibility of downstream applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. CN101195629B - D-biotin purification process - Google Patents [patents.google.com]

- 5. mt.com [mt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatography of biotin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of biotin by high-performance liquid chromatography in infant formula, medical nutritional products, and vitamin premixes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Biotinamide Linkages in Cellular Metabolism and Proteomic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the biological significance of biotinamide, the covalent amide bond between biotin (Vitamin B7) and its associated proteins. This linkage is fundamental to the function of biotin as a coenzyme for a critical class of enzymes, the biotin-dependent carboxylases, which play indispensable roles in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Beyond its natural enzymatic functions, the this compound bond forms the basis of powerful biotechnological tools, including affinity purification and proximity-labeling techniques, that are vital for modern drug discovery and development. This guide details the core cellular processes governed by biotinylation, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated biochemical pathways and workflows.

The Biological Significance of the this compound Bond

Biotin, a water-soluble B vitamin, functions primarily as a covalently attached prosthetic group in a small but vital class of enzymes known as biotin-dependent carboxylases. The attachment of biotin to a specific lysine residue within the apoenzyme is catalyzed by the enzyme holocarboxylase synthetase (HCS) , forming a stable This compound linkage. This post-translational modification is crucial for the enzyme's catalytic activity, which involves the transfer of a carboxyl group to various substrates.

In human cells, there are five essential biotin-dependent carboxylases, each playing a critical role in intermediary metabolism:

-

Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2): These enzymes catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA. ACC1 is a key cytosolic enzyme in the de novo synthesis of fatty acids, while ACC2 is located on the outer mitochondrial membrane, where its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.

-

Pyruvate Carboxylase (PC): A mitochondrial enzyme, PC converts pyruvate to oxaloacetate. This is a crucial anaplerotic reaction that replenishes tricarboxylic acid (TCA) cycle intermediates and is a key step in gluconeogenesis.

-

Propionyl-CoA Carboxylase (PCC): This mitochondrial enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA. It is essential for the metabolism of odd-chain fatty acids and the breakdown of several amino acids, including isoleucine, threonine, methionine, and valine.

-

Methylcrotonyl-CoA Carboxylase (MCC): A mitochondrial enzyme involved in the catabolic pathway of the essential amino acid leucine, MCC catalyzes the carboxylation of 3-methylcrotonyl-CoA.

The this compound linkage is reversed by the enzyme biotinidase , which cleaves biotin from degraded carboxylases or small biotinylated peptides, allowing the vitamin to be recycled.

Quantitative Data

The following tables summarize key quantitative parameters associated with this compound-related processes.

Table 1: Human Biotin-Dependent Carboxylases and Their Functions

| Enzyme | Location | Substrate | Product | Core Metabolic Pathway |

| Acetyl-CoA Carboxylase 1 (ACC1) | Cytosol | Acetyl-CoA | Malonyl-CoA | Fatty Acid Synthesis |

| Acetyl-CoA Carboxylase 2 (ACC2) | Mitochondrial Membrane | Acetyl-CoA | Malonyl-CoA | Regulation of Fatty Acid Oxidation |

| Pyruvate Carboxylase (PC) | Mitochondria | Pyruvate | Oxaloacetate | Gluconeogenesis, TCA Cycle Anaplerosis |

| Propionyl-CoA Carboxylase (PCC) | Mitochondria | Propionyl-CoA | D-Methylmalonyl-CoA | Amino Acid Catabolism, Odd-Chain Fatty Acid Oxidation |

| Methylcrotonyl-CoA Carboxylase (MCC) | Mitochondria | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA | Leucine Catabolism |

Table 2: Key Binding and Kinetic Parameters

| Interaction / Enzyme | Parameter | Value | Significance |

| Biotin - Avidin | K_d | ~10⁻¹⁵ M | One of the strongest known non-covalent biological interactions; basis for affinity assays. |

| Biotin - Streptavidin | K_d | ~10⁻¹⁴ M | Similar to avidin but with lower non-specific binding; widely used in biotechnology. |

| Holocarboxylase Synthetase (HCS) | K_m (for Biotin) | ~0.1 - 1 µM | Reflects the enzyme's high affinity for biotin, ensuring efficient biotinylation. |

| Pyruvate Carboxylase (PC) | k_cat | ~425 s⁻¹ | High catalytic rate essential for maintaining TCA cycle and gluconeogenesis flux. |

Signaling and Metabolic Pathways

The functions of biotin-dependent carboxylases are deeply integrated into cellular metabolism. The following diagrams illustrate these connections.

Caption: Integration of biotin-dependent carboxylases into core metabolic pathways.

Experimental Protocols & Methodologies

The unique properties of the this compound linkage and the high affinity of biotin for proteins like streptavidin are exploited in numerous experimental techniques.

Western Blotting for Detection of Biotinylated Proteins

This protocol is used to detect biotinylated proteins, either from endogenous sources or from biotin-labeling experiments.

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein lysate on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Streptavidin Conjugate Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated streptavidin (e.g., at a 1:1000 to 1:20,000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imager.

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying protein-protein interactions and the constituents of cellular compartments in living cells. It relies on a protein of interest (POI) fused to a promiscuous biotin ligase (e.g., BirA* or TurboID) that releases reactive biotin-AMP. This molecule then covalently attaches biotin to lysine residues of nearby proteins, which can then be isolated and identified.

Experimental Workflow:

-

Vector Construction: Clone the POI into a vector containing a promiscuous biotin ligase (e.g., pcDNA3.1-TurboID-POI).

-

Transfection: Transfect the construct into the desired cell line. Stable cell line generation is recommended for reproducibility.

-

Biotin Labeling: Supplement the cell culture medium with excess biotin (e.g., 50 µM) for a defined period (e.g., 10 minutes for TurboID, 18-24 hours for BirA*).

-

Cell Lysis: Harvest and lyse the cells under denaturing conditions (e.g., using RIPA buffer) to disrupt protein-protein interactions while preserving the covalent biotin labels.

-

Affinity Purification: Incubate the clarified lysate with streptavidin-coated magnetic beads to capture all biotinylated proteins.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution & Digestion: Elute the bound proteins and perform on-bead or in-solution tryptic digestion to generate peptides.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins. Compare results against negative controls (e.g., cells expressing the ligase alone) to identify specific proximity partners of the POI.

Caption: Workflow for proximity-dependent biotinylation (BioID) experiments.

Conclusion and Future Directions

The this compound linkage is a cornerstone of both fundamental metabolic processes and advanced proteomic research. A thorough understanding of the roles of biotin-dependent carboxylases continues to be relevant for metabolic diseases and oncology, where these enzymes are emerging as potential therapeutic targets. Furthermore, the robustness of the biotin-streptavidin interaction, combined with the enzymatic generation of this compound bonds through techniques like BioID, provides an ever-expanding toolkit for drug development professionals to probe protein interaction networks, validate drug targets, and understand mechanisms of action in a native cellular environment. Future innovations will likely focus on developing more specific and controllable biotin ligases for greater spatial and temporal resolution in proximity labeling studies.

The Mechanism of Action of Biotinamide in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide, a synthetic derivative of biotin (Vitamin B7), has emerged as a valuable tool in a range of biological and biomedical research applications. Unlike its parent molecule, biotin, which has a well-defined role as an essential coenzyme in carboxylation reactions, the "mechanism of action" of this compound is primarily understood through its utility as an exogenous agent for biotinylation. This technical guide provides an in-depth exploration of the core principles underlying the use of this compound in biological systems, with a focus on its application as a powerful research tool.

The primary form of this compound discussed herein is N-(2-aminoethyl)this compound, also known as biotin ethylenediamine or by the trade name Neurobiotin™. This derivative possesses a primary amine group, allowing for its covalent conjugation to various biomolecules. Its fundamental mechanism of action, therefore, is to introduce a biotin moiety onto a target molecule or within a cellular compartment, enabling subsequent detection or purification based on the extraordinarily high affinity of biotin for avidin and streptavidin.

Core Principle: The Avidin-Biotin Interaction

The utility of this compound is intrinsically linked to the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii). This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd).

| Interaction | Dissociation Constant (Kd) | Reference |

| Biotin - Avidin | ~ 1 x 10⁻¹⁵ M | [1] |

| Biotin - Streptavidin | ~ 1 x 10⁻¹⁴ M | [2] |

This robust interaction allows for the highly sensitive and specific detection of biotinylated molecules. Once a target is labeled with this compound, it can be visualized or isolated using avidin or streptavidin conjugated to a reporter molecule (e.g., a fluorophore or enzyme) or a solid support (e.g., beads).

Applications of this compound in Biological Systems

The primary "action" of this compound in biological systems is as a versatile labeling agent. Its applications are diverse and include neuroanatomical tracing and the labeling of various biomolecules.

Neuroanatomical Tracing

N-(2-aminoethyl)this compound, commercially known as Neurobiotin™, is extensively used as an intracellular and extracellular tracer to delineate neuronal architecture.[3][4]

Mechanism of Action as a Neuronal Tracer:

-

Introduction into Neurons: this compound is introduced into neurons via intracellular injection through a microelectrode or by extracellular pressure injection.[5][6] Its lower molecular weight and higher solubility compared to other tracers like biocytin allow for efficient filling of fine neuronal processes.[7]

-

Transport: Once inside a neuron, this compound is transported throughout the cell, filling the soma, dendrites, and axons. It can be transported both anterogradely (from the cell body to the axon terminal) and retrogradely (from the axon terminal to the cell body).[4] Transneuronal transport, where the tracer moves across synapses to connected neurons, has also been observed.[4]

-

Fixation and Detection: The tissue is then fixed, and the this compound is detected using avidin or streptavidin conjugates. A common method involves the use of an avidin-biotin-peroxidase complex (ABC) followed by a colorimetric reaction with diaminobenzidine (DAB), which produces a permanent, electron-dense precipitate visible by light and electron microscopy.[6]

Below is a diagram illustrating the workflow for neuronal tracing using this compound.

Labeling of Biomolecules

The primary amine group of biotin ethylenediamine allows for its covalent attachment to biomolecules containing carboxyl groups, such as proteins and peptides, through a carbodiimide-mediated coupling reaction (e.g., using EDC).

Mechanism of Labeling:

This process typically involves a two-step reaction:

-

Activation of Carboxyl Groups: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxyl groups on the target molecule, forming a highly reactive O-acylisourea intermediate. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can stabilize this intermediate, increasing the efficiency of the reaction.

-

Coupling of this compound: The primary amine of this compound then reacts with the activated carboxyl group to form a stable amide bond, covalently linking the biotin moiety to the target molecule.

The following diagram illustrates the EDC/NHS coupling chemistry for labeling a protein with this compound.

Cellular Uptake and Metabolism

The precise mechanisms of this compound's cellular uptake and its metabolic fate are not as well-characterized as those of biotin.

Cellular Uptake: While biotin is actively transported into cells by the sodium-dependent multivitamin transporter (SMVT), it is not definitively known if this compound utilizes the same transporter.[8] Studies on biocytin (biotin-lysine), a structurally similar molecule, have shown that it is not transported into certain cell types, suggesting that modifications to the carboxyl group of biotin can affect transporter recognition. However, the successful use of N-(2-aminoethyl)this compound as an intracellular label in neurons indicates that it can effectively enter these cells, though the exact mechanism (e.g., transporter-mediated, endocytosis, or diffusion) requires further investigation.[4]

Metabolism and Interaction with Biotinidase: Biotinidase is a crucial enzyme that recycles biotin by cleaving the amide bond between biotin and lysine in the degradation products of biotin-dependent carboxylases.[9] A critical question regarding the biological action of this compound is whether it can serve as a substrate for biotinidase. If biotinidase can cleave the amide bond in this compound, it would release free biotin and ethylenediamine.

Currently, there is a lack of quantitative data (e.g., Km, Vmax) on the interaction between biotinidase and this compound. Standard biotinidase assays typically use artificial substrates like N-biotinyl-p-aminobenzoate or the natural substrate biocytin.[10] Without specific enzymatic studies, it remains an open question whether this compound is metabolized in a similar manner to biocytin or if it remains stable within the cell. The observation that N-(2-aminoethyl)this compound remains in cells for extended periods for tracing studies suggests it may not be rapidly metabolized.[3]

The potential interaction with biotinidase is a key area for future research to fully understand the biological implications of using this compound.

Experimental Protocols

Detailed Protocol for Neuronal Tracing with N-(2-aminoethyl)this compound (Neurobiotin™)

This protocol is adapted from standard neuroanatomical tracing procedures.[5][6]

Materials:

-

N-(2-aminoethyl)this compound hydrochloride (Neurobiotin™)

-

Intracellular recording solution (e.g., 1 M potassium acetate)

-

Microelectrode

-

Micromanipulator and injection system

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate buffer)

-

Phosphate-buffered saline (PBS)

-

Permeabilization/blocking solution (e.g., PBS with 0.3% Triton X-100 and 10% normal goat serum)

-

Avidin-Biotin-Peroxidase Complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate kit

Procedure:

-

Electrode Filling: Prepare a 2-4% solution of Neurobiotin™ in the intracellular recording solution. Back-fill the microelectrode with this solution.

-

Intracellular Injection: Under visual guidance (e.g., in a brain slice preparation), impale a neuron with the microelectrode. Inject the Neurobiotin™ iontophoretically by passing positive current pulses (e.g., 0.5-1.5 nA, 200 ms duration at 2 Hz for 5-15 minutes).

-

Diffusion: Allow time for the tracer to diffuse throughout the neuron (typically 1-4 hours).

-

Fixation: Fix the tissue by immersion or perfusion with 4% paraformaldehyde for at least 4 hours at 4°C.

-

Sectioning: Cut sections of the tissue (e.g., 50-100 µm thick) using a vibratome.

-

Permeabilization and Blocking: Wash the sections in PBS and then incubate in the permeabilization/blocking solution for 1-2 hours at room temperature.

-

ABC Incubation: Incubate the sections in the ABC reagent according to the manufacturer's instructions (typically overnight at 4°C).

-

Visualization: Wash the sections in PBS and then react with the DAB substrate until the desired staining intensity is achieved.

-

Mounting and Analysis: Mount the stained sections on slides, dehydrate, and coverslip. The labeled neurons can then be reconstructed and analyzed.

General Protocol for Labeling Proteins with Biotin Ethylenediamine using EDC

This protocol provides a general guideline for coupling biotin ethylenediamine to proteins containing accessible carboxyl groups.

Materials:

-

Protein to be labeled

-

Biotin ethylenediamine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation: Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

-

Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.

-

Coupling: Immediately add a 20- to 100-fold molar excess of biotin ethylenediamine to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted biotin ethylenediamine by dialysis or using a desalting column.

-

Quantification of Biotinylation: The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Conclusion

The mechanism of action of this compound in biological systems is primarily that of a highly effective biotinylating agent. Its chemical structure, particularly the presence of a reactive primary amine in derivatives like N-(2-aminoethyl)this compound, allows for its covalent attachment to a wide range of biomolecules. This, in turn, leverages the powerful avidin-biotin interaction for sensitive detection and purification. While its application in neuroanatomical tracing is well-established, a deeper understanding of its cellular uptake mechanisms and metabolic fate, especially its interaction with biotinidase, remains an important area for future investigation. The protocols provided in this guide offer a framework for the effective use of this compound as a versatile tool in molecular and cellular biology research. Further quantitative studies on its binding kinetics and enzymatic interactions will undoubtedly enhance its application and the interpretation of experimental results.

References

- 1. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. Combined intracellular injection of Neurobiotin and pre-embedding immunocytochemistry using silver-intensified gold probes in myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Intracellular distribution of a biotin-labeled ganglioside, GM1, by immunoelectron microscopy after endocytosis in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biotinidase deficiency—Diagnosis by enzyme assay and a follow-up study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Biotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide, the amide derivative of biotin (Vitamin H or B7), is a molecule of significant interest in various scientific disciplines. While structurally similar to its carboxylic acid counterpart, the conversion of the carboxyl group to a primary amide imparts distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its stability and biological relevance. The information presented herein is intended to serve as a valuable resource for researchers utilizing or investigating this compound in drug development, biochemical assays, and other scientific applications.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear comparison of its key characteristics.

| Identifier | Value | Source |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | PubChem |

| Molecular Formula | C₁₀H₁₇N₃O₂S | PubChem[1] |

| Molecular Weight | 243.33 g/mol | PubChem[1] |

| CAS Number | 6929-42-6 | PubChem[1] |

| Property | Value | Source |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| pKa (Strongest Acidic) | 13.6 (Predicted) | Human Metabolome Database[2] |

| pKa (Strongest Basic) | -0.56 (Predicted) | Human Metabolome Database[2] |

Solubility

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra for this compound are not widely published, data from biotin and biotinylated molecules serve as a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for this compound are not available in public databases. However, predicted spectral data and experimental data for biotin and its derivatives can be used for comparative analysis.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons in the bicyclic ring system and the pentanamide side chain. Key expected chemical shifts would include those for the ureido protons, the protons on the thiophane ring, and the methylene groups of the side chain.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the amide, the carbons of the ureido ring, the carbons of the thiophane ring, and the carbons of the aliphatic side chain.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Based on the structure, the following key peaks can be anticipated:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amide N-H bonds.

-

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

-

C-H stretching: Peaks in the region of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

N-H bending: Around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of biotinylated peptides has been studied, revealing characteristic signature ions. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 244.33. Fragmentation would likely involve cleavage of the side chain and fragmentation of the bicyclic ring system.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of biotin. This can be achieved by first activating the carboxylic acid group of biotin, followed by reaction with an ammonia source.

Protocol: Synthesis of this compound from Biotin

Materials:

-

D-Biotin

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Ammonia solution (e.g., 7N in methanol)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Activation of Biotin:

-

Dissolve D-Biotin (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

The formation of the NHS-activated biotin ester can be monitored by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with a small amount of DMF.

-

-

Amidation:

-

To the filtrate containing the activated biotin, slowly add an excess of ammonia solution (e.g., 7N in methanol, 5-10 equivalents) at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the crude product.

-

Collect the solid by filtration and wash with diethyl ether.

-

Purify the crude this compound by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane with increasing percentages of methanol) to afford pure this compound.

-

Workflow for the Synthesis of this compound:

References

- 1. Extremely high thermal stability of streptavidin and avidin upon biotin binding. | Semantic Scholar [semanticscholar.org]

- 2. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A biotin-containing compound N-(2-aminoethyl)this compound for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotinamide as a Human Metabolite: A Technical Guide for Researchers

December 13, 2025

Abstract

This technical guide provides an in-depth examination of biotinamide, primarily in the form of biocytin (ε-N-biotinyl-L-lysine), as a crucial metabolite in human physiology. For researchers, scientists, and professionals in drug development, this document details the biosynthesis, degradation, and physiological significance of the biotin-amide linkage. It offers a comprehensive overview of the biotin cycle, the enzymatic roles of holocarboxylase synthetase and biotinidase, and the clinical implications of defects in this metabolic pathway, particularly biotinidase deficiency. This guide summarizes quantitative data on biocytin levels in biological fluids, presents detailed experimental protocols for the analysis of biotin-amide metabolism, and includes visualizations of key pathways and workflows to facilitate a deeper understanding of this vital biochemical process.

Introduction

Biotin, or vitamin B7, is an essential water-soluble vitamin that functions as a covalently bound cofactor for five human carboxylases. These enzymes play a critical role in a variety of metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] The covalent attachment of biotin to these apocarboxylases is a post-translational modification that forms a biotin-amide bond between the carboxyl group of biotin's valeric acid side chain and the ε-amino group of a specific lysine residue within the enzyme.[3] The resulting biotinylated enzyme is known as a holocarboxylase.

The term "this compound" in the context of human metabolism primarily refers to this amide linkage within biotinylated proteins and its degradation product, biocytin. The formation and cleavage of this bond are central to the biotin cycle, a process that ensures the efficient utilization and recycling of biotin. This cycle is governed by two key enzymes: holocarboxylase synthetase (HCS), which catalyzes the formation of the biotin-amide bond, and biotinidase, which hydrolyzes it.[3][4]

Disruptions in the biotin cycle, particularly deficiencies in biotinidase activity, lead to an inability to recycle biotin, resulting in multiple carboxylase deficiency.[5][6] This guide will explore the lifecycle of the biotin-amide bond, from its synthesis and function to its breakdown and the clinical relevance of its metabolism.

The Biotin Cycle: Biosynthesis and Degradation of the Biotin-Amide Linkage

The biotin cycle is a fundamental metabolic pathway that ensures a continuous supply of biotin for essential carboxylase enzymes.[7] This cycle involves the covalent attachment of biotin to apocarboxylases and the subsequent release and recycling of biotin from degraded holocarboxylases.

Biosynthesis of the Biotin-Amide Bond: The Role of Holocarboxylase Synthetase

Holocarboxylase synthetase (HCS) is the enzyme responsible for the formation of the biotin-amide bond, a process known as biotinylation.[8] This reaction occurs in two steps:

-

Activation of Biotin: Biotin is first activated by ATP to form biotinyl-5'-AMP (B-AMP), with the release of pyrophosphate.[9]

-

Transfer to Apocarboxylase: The activated biotinyl moiety is then transferred from B-AMP to a specific lysine residue on the apocarboxylase, forming a stable amide linkage and releasing AMP.[9]

This process converts the inactive apocarboxylase into a functionally active holocarboxylase. HCS has been shown to have a role in gene regulation, suggesting its function extends beyond the biotinylation of carboxylases.[8][10]

Degradation of Holocarboxylases and the Formation of Biocytin

Holocarboxylases, like other cellular proteins, undergo proteolytic degradation. This process breaks down the protein backbone but leaves the biotin-amide linkage intact, resulting in the formation of biocytin (ε-N-biotinyl-L-lysine) and smaller biotinylated peptides.[3][5]

Cleavage of the Biotin-Amide Bond: The Role of Biotinidase

Biotinidase is a ubiquitous enzyme found in high levels in human serum, liver, and kidneys.[6] Its primary function is to hydrolyze the amide bond in biocytin and biotinylated peptides, releasing free biotin and lysine. This cleavage is essential for recycling the vitamin, making it available for reuse by HCS.[5] In the absence of functional biotinidase, the body cannot effectively recycle biotin, leading to a functional biotin deficiency.[11]

The following diagram illustrates the central role of HCS and biotinidase in the human biotin cycle.

Physiological Role and Clinical Significance

The integrity of the biotin cycle is paramount for normal metabolic function. The formation of the biotin-amide bond is the basis for the activity of five essential human carboxylases:

-

Acetyl-CoA carboxylase 1 and 2 (ACC1, ACC2): Involved in fatty acid synthesis.

-

Pyruvate carboxylase (PC): A key enzyme in gluconeogenesis.

-

Propionyl-CoA carboxylase (PCC): Essential for the metabolism of several amino acids and odd-chain fatty acids.

-

Methylcrotonyl-CoA carboxylase (MCC): Involved in the catabolism of the amino acid leucine.

Biotinidase Deficiency

Biotinidase deficiency is an autosomal recessive inherited metabolic disorder characterized by the inability to cleave biotin from biocytin and biotinylated peptides.[12] This leads to a functional biotin deficiency, as the vitamin cannot be effectively recycled. The incidence of profound biotinidase deficiency is approximately 1 in 137,400, while partial deficiency affects about 1 in 110,000 individuals.

Untreated, biotinidase deficiency can lead to a range of severe neurological and cutaneous symptoms, including seizures, hypotonia, developmental delay, ataxia, hearing and vision loss, alopecia, and skin rashes.[13] Early diagnosis through newborn screening and lifelong treatment with oral biotin supplementation can prevent or ameliorate these symptoms.[12]

Biocytin as a Biomarker

In individuals with biotinidase deficiency, the inability to cleave biocytin leads to its accumulation and subsequent excretion in the urine.[1] Therefore, the presence and quantification of biocytin in urine serve as a key biomarker for the diagnosis of this disorder.[14][15] In healthy individuals, biocytin is typically undetectable in urine due to efficient cleavage by biotinidase.[16]

Quantitative Data

The quantification of biocytin and the assessment of biotinidase activity are crucial for the diagnosis and management of biotinidase deficiency. The following tables summarize key quantitative data from the literature.

| Parameter | Biological Fluid | Value Range (Healthy Individuals) | Value Range (Biotinidase Deficiency) | Citation |

| Biotinidase Activity | Serum/Plasma | 4.4 - 10 nmol/min/mL | Profound: <10% of mean normal activityPartial: 10-30% of mean normal activity | [12] |

| Biocytin Excretion | Urine | Undetectable | 6.2 - 28.8 nmol/mmol creatinine (before treatment) | [1][15] |

Table 1: Biotinidase Activity and Biocytin Excretion in Healthy Individuals and Patients with Biotinidase Deficiency.

| Parameter | Value | Citation |

| Mean Serum Biotinidase Activity (Healthy Adults) | 7.1 ± 1.2 nmol/min/mL | [12] |

| Mean Serum Biotinidase Activity (using biocytin as substrate) | 2.71 ± 0.93 pmol/min/mL | [17] |

Table 2: Mean Serum Biotinidase Activity in Healthy Adults.

Note: Different assay methods and substrates can result in different reported units and value ranges.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound metabolism.

Biotinidase Activity Assay (Colorimetric Method)

This assay is commonly used for newborn screening and diagnosis of biotinidase deficiency. It relies on an artificial substrate, N-biotinyl-p-aminobenzoate (B-PAB).

Principle: Biotinidase cleaves B-PAB to release p-aminobenzoic acid (PABA). PABA is then diazotized and coupled with a chromogen to produce a colored product that can be quantified spectrophotometrically.[18][19]

Materials:

-

Dried blood spots or serum/plasma samples

-

Substrate buffer containing N-biotinyl-p-aminobenzoate (B-PAB)

-

Trichloroacetic acid (TCA) solution (stop solution)

-

Color Reagent 1 (Sodium Nitrite)

-

Color Reagent 2 (Ammonium Sulfamate)

-

Color Reagent 3 (N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Microplate reader

Procedure:

-

Sample Preparation: Punch out dried blood spots or prepare serum/plasma samples.

-

Incubation: Incubate the sample with the B-PAB substrate buffer to allow the enzymatic reaction to occur.

-

Reaction Termination: Stop the reaction by adding TCA.

-

Color Development: Add the color reagents sequentially to develop the colored product.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

-

Quantification: Calculate biotinidase activity based on a standard curve of known PABA concentrations.

The following diagram outlines the workflow for a colorimetric biotinidase activity assay.

Quantification of Biocytin by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of biocytin in biological fluids.[20]

Principle: Biocytin is separated from other components in the sample by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.

Materials:

-

Urine or plasma samples

-

Internal standard (e.g., isotopically labeled biocytin)

-

Solid-phase extraction (SPE) or other sample preparation cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Spike the sample with an internal standard. Perform a sample cleanup and concentration step, such as SPE, to remove interfering substances.

-

LC Separation: Inject the prepared sample onto an LC column to separate biocytin from other molecules.

-

MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Biocytin is ionized, and specific parent-daughter ion transitions are monitored for quantification.

-

Quantification: The concentration of biocytin is determined by comparing the peak area of the analyte to that of the internal standard.

The following diagram illustrates the workflow for LC-MS/MS quantification of biocytin.

Signaling Pathways and Regulation

Recent research has indicated that biotin and its associated enzymes, HCS and biotinidase, may play roles beyond intermediary metabolism, extending to the regulation of gene expression.

Histone Biotinylation

HCS can catalyze the biotinylation of histones, suggesting a role for biotin in epigenetic regulation.[3] Biotinylated histones are thought to be involved in transcriptional repression and the maintenance of genome stability. Biotinidase may also play a role in regulating histone biotinylation.

Regulation of Gene Expression

Studies have shown that biotin levels can influence the expression of various genes. HCS and its product, B-AMP, are implicated in a signaling cascade that regulates the mRNA levels of HCS itself and the biotin-dependent carboxylases.[10] This suggests a feedback mechanism where biotin availability can modulate the expression of the very enzymes involved in its metabolism. Biotinidase deficiency may disrupt this regulatory mechanism, contributing to the pathology of the disorder.[9]

The following diagram depicts the proposed signaling pathway for biotin-mediated gene regulation.

Implications for Drug Development

The biotin-amide linkage and the enzymes that regulate it present potential targets for therapeutic intervention. Understanding the substrate specificity of biotinidase and HCS could inform the design of novel diagnostics and therapies.

Furthermore, the high affinity of the biotin-streptavidin interaction is widely exploited in biotechnology and drug delivery. The covalent attachment of biotin to drugs or targeting moieties via an amide bond is a common strategy. A thorough understanding of how these biotinylated conjugates are metabolized, including the potential for cleavage by biotinidase, is crucial for the design of effective targeted therapies.

Conclusion

This compound, in the form of the biotin-lysine linkage (biocytin), is a central metabolite in the human biotin cycle. Its formation by holocarboxylase synthetase is essential for the activation of key metabolic enzymes, while its cleavage by biotinidase is critical for the recycling of this vital nutrient. The study of biocytin and biotinidase activity is fundamental to the diagnosis and understanding of biotinidase deficiency, a treatable inborn error of metabolism. Future research into the regulatory roles of biotinylation and the enzymes of the biotin cycle will likely uncover new insights into cellular metabolism and gene regulation, opening new avenues for therapeutic development. This guide provides a foundational resource for professionals engaged in this important area of research.

References

- 1. Detection of biocytin in urine of children with congenital biotinidase deficiency [pubmed.ncbi.nlm.nih.gov]

- 2. Biotinidase Deficiency Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 3. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The Story of Biotinidase Deficiency and Its Introduction into Newborn Screening: The Role of Serendipity [mdpi.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. aphl.org [aphl.org]

- 8. Novel roles of holocarboxylase synthetase in gene regulation and intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Holocarboxylase synthetase is an obligate participant in biotin-mediated regulation of its own expression and of biotin-dependent carboxylases mRNA levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotinidase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 12. Biotinidase Deficiency: Prevalence, Impact And Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biotinidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A new solid-phase assay for biotin and biocytin and its application to the study of patients with biotinidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative determination of biocytin in urine of patients with biotinidase deficiency using high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A new quantitative analytical method of serum biotinidase activity using biocytin as a substrate and its clinical significance in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Accurate determination of Biotinidase activity in serum by HPLC and its utilization as second tier test for the confirmation of initial positive newborn screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tulipgroup.com [tulipgroup.com]

- 20. lcms.cz [lcms.cz]

Methodological & Application

Application Notes and Protocols: Biotinamide Labeling of Cell Surface Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of cell surface proteins is crucial for understanding cellular processes such as signal transduction, cell adhesion, and ion transport.[1] These proteins are primary targets for drug development and serve as valuable diagnostic biomarkers.[2] Biotinamide labeling, or biotinylation, is a powerful technique for specifically isolating and analyzing this subset of the proteome.[3][4][5] The method utilizes a membrane-impermeable biotin reagent to covalently label proteins on the exterior of an intact cell.[6][7] Following labeling, the cells are lysed, and the biotin-tagged proteins are captured using avidin or streptavidin affinity purification, allowing for their separation from intracellular proteins.[8][9] This approach enables downstream analysis through methods like Western blotting or mass spectrometry to quantify changes in protein expression, study protein trafficking, and identify protein-protein interactions.[10][11]

Principle of the Method: The protocol is based on the chemical reaction between an N-hydroxysuccinimide (NHS) ester of biotin and primary amines (-NH2) found in the side chains of lysine residues and the N-terminus of polypeptides.[7][12] When using a sulfated version of the NHS-biotin reagent, such as Sulfo-NHS-Biotin, the molecule is rendered water-soluble and membrane-impermeable due to its charge.[6] This ensures that in intact cells, only proteins with domains exposed to the extracellular environment are labeled.[8] The reaction is most efficient at a neutral to slightly alkaline pH (7-9). After the labeling reaction, any unreacted biotin reagent is quenched using a compound rich in primary amines, like glycine or Tris.[12][13]

The strong and highly specific non-covalent interaction between biotin (Vitamin B7) and proteins like avidin or streptavidin is then exploited for affinity purification.[14] The biotinylated proteins are captured from the total cell lysate using avidin or streptavidin immobilized on a solid support, such as agarose or magnetic beads.[8][9] For applications requiring the release of captured proteins, a cleavable biotin reagent (e.g., Sulfo-NHS-SS-Biotin) can be used. This reagent contains a disulfide bond in its spacer arm, which can be broken by a reducing agent like DTT, allowing for the gentle elution of the captured surface proteins from the beads.[1][15][16]

Visualized Workflow and Chemistry

Caption: High-level workflow for cell surface protein biotinylation.

Caption: Reaction of Sulfo-NHS-Biotin with a protein's primary amine.

Experimental Protocols

Materials and Reagents

| Reagent | Recommended Source (Example) |

| EZ-Link™ Sulfo-NHS-LC-Biotin | Thermo Fisher Scientific (21335) |

| EZ-Link™ Sulfo-NHS-SS-Biotin (Cleavable) | Thermo Fisher Scientific (21331) |

| Phosphate-Buffered Saline (PBS), pH 8.0 | Gibco (10010023) |

| Glycine | Sigma-Aldrich (G8898) |

| Lysis Buffer (e.g., RIPA) | Cell Signaling Technology (9806) |

| Protease Inhibitor Cocktail | Roche (11836170001) |

| NeutrAvidin™ Agarose Resin | Thermo Fisher Scientific (29200) |

| Dithiothreitol (DTT) | Sigma-Aldrich (D9779) |

| SDS-PAGE Loading Buffer (e.g., Laemmli) | Bio-Rad (1610747) |

| Adherent or suspension mammalian cells | ATCC |

Protocol 1: Biotinylation of Adherent Cells

This protocol is optimized for cells grown in monolayer culture.

-

Cell Preparation: Grow cells to 80-90% confluency in the appropriate culture vessel (e.g., 10 cm dish).

-

Washing: Gently aspirate the culture medium. Wash the cells twice with 10 mL of ice-cold PBS, pH 8.0.[13] Performing all steps at 4°C or on ice minimizes membrane trafficking and potential internalization of the biotin reagent.[13]

-

Biotinylation Reaction: Prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5-1.0 mg/mL.[10][13] Immediately add a sufficient volume to cover the cell monolayer (e.g., 5 mL for a 10 cm dish).

-

Incubation: Incubate the cells on a rocking platform with gentle agitation for 30 minutes at 4°C.[1][7]

-

Quenching: Aspirate the biotin solution. To quench the reaction, add 10 mL of quenching buffer (PBS containing 100 mM glycine) and incubate for 10-15 minutes at 4°C with gentle rocking.[3][12][17]

-

Final Washes: Wash the cells three times with ice-cold PBS to remove excess biotin and quenching buffer.[13]

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to the plate (e.g., 500 µL for a 10 cm dish). Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing.[8] Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5] The clarified supernatant containing the biotinylated proteins is now ready for protein quantification and affinity purification.

Protocol 2: Biotinylation of Suspension Cells

-

Cell Preparation: Harvest cells by centrifugation at 500 x g for 3 minutes at 4°C.[12]

-

Washing: Discard the supernatant. Wash the cell pellet three times with ice-cold PBS, pH 8.0, centrifuging between each wash.

-

Biotinylation Reaction: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS, pH 8.0.[6][15] Add the freshly prepared Sulfo-NHS-Biotin reagent to a final concentration of 1-2 mM.[6][13]

-

Incubation: Incubate the cell suspension for 30 minutes at room temperature or on ice with gentle end-over-end rotation.[6][15]

-

Quenching: Pellet the cells by centrifugation. To quench the reaction, resuspend the cells in quenching buffer (PBS + 100 mM glycine) and incubate for 10 minutes.[13]

-

Final Washes: Wash the cells three times by pelleting and resuspending in ice-cold PBS.

-

Cell Lysis: Resuspend the final cell pellet in ice-cold lysis buffer with protease inhibitors. Proceed with lysate clarification as described in Protocol 1, Step 8.

Protocol 3: Isolation of Biotinylated Proteins

-

Protein Quantification: Determine the protein concentration of the clarified cell lysate using a standard assay (e.g., BCA).[5]

-

Bead Preparation: Prepare NeutrAvidin or streptavidin agarose beads. For each sample, use 40-50 µL of 50% bead slurry.[5][18] Wash the beads twice with lysis buffer.

-

Affinity Capture: Equalize the protein amount for all samples (e.g., 1-2 mg of total protein). Add the clarified lysate to the washed beads.

-

Incubation: Incubate the lysate-bead mixture for 2 hours to overnight at 4°C with gentle end-over-end rotation.[3][18][19]

-

Washing: Pellet the beads by centrifugation (e.g., 3,000 x g for 30 seconds).[5] Discard the supernatant (this is the intracellular, non-biotinylated fraction). Wash the beads extensively to remove non-specifically bound proteins. Perform at least four washes with ice-cold lysis buffer, followed by two washes with a high-salt buffer and a final wash with PBS.[3][8]

-

Elution (Non-Cleavable Biotin): To elute proteins, add 2X SDS-PAGE loading buffer to the beads and boil at 95-100°C for 5-10 minutes. The proteins will be eluted, but will remain bound to the streptavidin from the beads.

-

Elution (Cleavable SS-Biotin): To elute proteins labeled with Sulfo-NHS-SS-Biotin, add elution buffer (PBS containing 50-100 mM DTT) and incubate at 65°C for 10-30 minutes to cleave the disulfide bond.[1][15] Pellet the beads and collect the supernatant containing the isolated surface proteins. Add 4X SDS-PAGE loading buffer to the supernatant for analysis.

Data Presentation

Table 1: Typical Experimental Parameters

| Parameter | Adherent Cells (10 cm dish) | Suspension Cells (per sample) | Source(s) |

| Cell Number | 5-10 x 10^6 | ~25 x 10^6 | [1][6] |

| Biotin Reagent Conc. | 0.5 - 1.0 mg/mL | 1 - 2 mM | [6][10] |

| Labeling Volume | 5 - 10 mL | 1 mL | [1][6] |

| Incubation Time / Temp. | 30 min @ 4°C | 30 min @ RT or 4°C | [7][13] |

| Quenching Solution | 100 mM Glycine in PBS | 100 mM Glycine in PBS | [12][13] |

| Total Lysate Protein Yield | 1 - 3 mg | 2 - 5 mg | - |

| Streptavidin Bead Slurry | 40 - 50 µL | 40 - 50 µL | [5][18] |

Table 2: Optimization of Biotinylation Conditions

| Condition | Observation | Recommendation | Source(s) |

| Incubation Temperature | Labeling at 4°C reduces the internalization of biotinylated proteins compared to 37°C.[12][13] | Perform labeling on ice or at 4°C to ensure specificity for proteins present at the surface.[13] | [12][13] |

| pH of Labeling Buffer | NHS ester hydrolysis is rapid at high pH, while the reaction with amines is favored at pH >7. | Use a buffer at pH 7.5-8.3 for optimal labeling efficiency.[10][13] | [10][13] |

| Biotin Reagent | Sulfo-NHS-SS-Biotin allows for gentle elution with reducing agents.[1][15] | Use cleavable biotin for applications where protein recovery is critical (e.g., mass spectrometry).[16] | [1][15] |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) | Source(s) |

| Low yield of biotinylated proteins | - Inactive biotin reagent (hydrolyzed).- Insufficient labeling time or concentration.- Protein of interest has few accessible primary amines. | - Always prepare biotin reagent solution immediately before use.[17]- Optimize biotin concentration and incubation time.- Confirm protein expression in total cell lysate. Note that not all surface proteins are amenable to this labeling method.[1] | [1][17] |

| High background / Non-specific binding to beads | - Insufficient washing of beads.- Intrinsic stickiness of certain proteins.- Endogenous biotinylated proteins in the lysate (e.g., carboxylases). | - Increase the number of wash steps (from 3 to 5-8) and the stringency of the wash buffers (e.g., add 0.1% Tween-20).[20]- Pre-clear the lysate by incubating it with beads that have no streptavidin before the affinity capture step.[20] | [20] |

| Intracellular proteins detected in surface fraction | - Compromised cell membrane integrity during labeling, allowing biotin to enter the cell.- Insufficient quenching of the biotin reagent. | - Handle cells gently; ensure all labeling and washing steps are performed with ice-cold buffers to maintain membrane integrity.[1][21]- Ensure complete removal of the biotin solution before adding quenching buffer and wash thoroughly post-quenching.[1] | [1][21] |

| No signal for protein of interest after pull-down | - Protein is not expressed on the cell surface.- Biotinylation sterically hinders antibody binding in Western blot.- Low protein abundance. | - Verify surface localization using an alternative method (e.g., immunofluorescence on non-permeabilized cells).- Use a different antibody targeting a different epitope.- Increase the amount of starting lysate for the pull-down. | - |

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 4. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

- 5. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Surface protein biotinylation [protocols.io]

- 8. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 12. ukdiss.com [ukdiss.com]

- 13. researchgate.net [researchgate.net]

- 14. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Biotinylation of Cell Surface Proteins [bio-protocol.org]

- 19. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Surface biotinylation problem(s) - Protein and Proteomics [protocol-online.org]

Application Notes and Protocols for Intracellular Labeling of Neurons using Biotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide, also commercially known as Neurobiotin™, is a versatile and widely used tracer for the intracellular labeling of neurons.[1][2][3] Its small molecular weight and positive charge allow for efficient filling of neuronal processes, revealing detailed morphology of dendrites and axons.[3][4] This document provides detailed application notes and protocols for the use of this compound in intracellular labeling studies, intended for researchers in neuroscience and related fields.

This compound offers several advantages over other intracellular labels like biocytin. It can be dissolved at higher concentrations without precipitation and is selectively ejected with positive current, which is beneficial for electrophysiologists using hyperpolarizing current to stabilize neuronal membrane potentials.[4] Furthermore, it is a fixable tracer that can be visualized using a variety of methods, including enzymatic reactions and fluorescence, making it compatible with subsequent immunocytochemical processing.[5][6]

Data Presentation

The following table summarizes key quantitative data for the application of this compound in intracellular neuronal labeling.

| Parameter | Value | Notes | Source(s) |